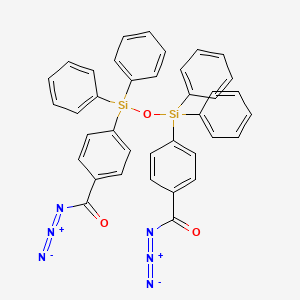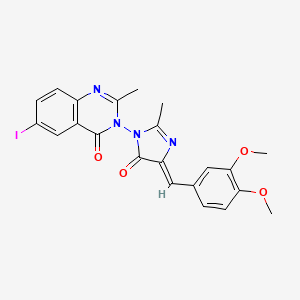
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, an imidazole ring, and various substituents such as iodine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with isocyanates or other suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the imidazole ring results in a dihydroimidazole derivative .
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetone: A related compound with similar structural features.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various quinazolinone derivatives.
Uniqueness
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- stands out due to its unique combination of functional groups and substituents, which confer distinct chemical and biological properties. Its iodine substituent, in particular, enhances its reactivity and potential for further functionalization .
Propiedades
Número CAS |
114496-25-2 |
|---|---|
Fórmula molecular |
C22H19IN4O4 |
Peso molecular |
530.3 g/mol |
Nombre IUPAC |
3-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxoimidazol-1-yl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19IN4O4/c1-12-24-17-7-6-15(23)11-16(17)21(28)26(12)27-13(2)25-18(22(27)29)9-14-5-8-19(30-3)20(10-14)31-4/h5-11H,1-4H3/b18-9- |
Clave InChI |
FZOGBZPQTZEKLE-NVMNQCDNSA-N |
SMILES isomérico |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=N/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)C |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=NC(=CC4=CC(=C(C=C4)OC)OC)C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


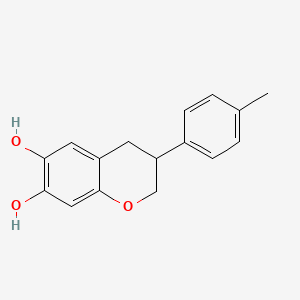
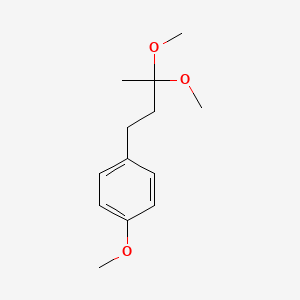
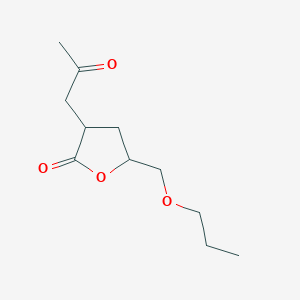
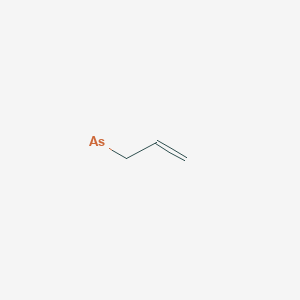
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
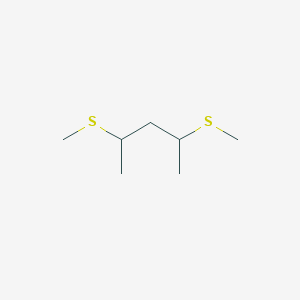

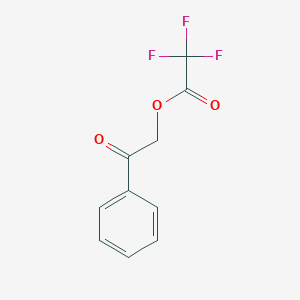
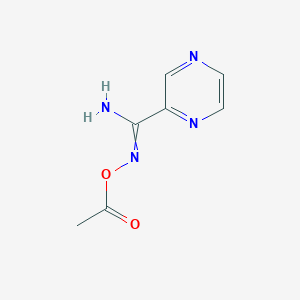
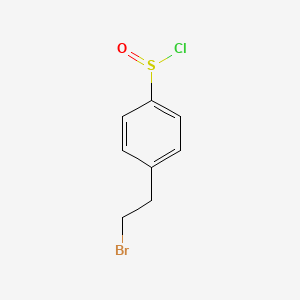
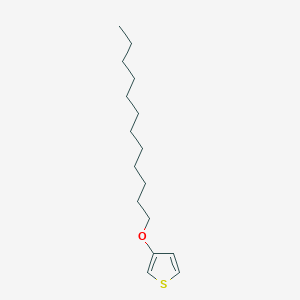
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)
